molecular formula C15H16N8O2 B2713478 6-oxo-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,6-dihydropyridazine-3-carboxamide CAS No. 2034548-68-8

6-oxo-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,6-dihydropyridazine-3-carboxamide

Cat. No. B2713478
CAS RN: 2034548-68-8
M. Wt: 340.347
InChI Key: YRFPTCPXEGVXOA-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups and rings, including a pyrrolidine ring, a triazole ring, and a pyridazine ring . It belongs to the class of heterocyclic compounds, which are cyclic compounds with at least two different elements as ring members . Triazole compounds, in particular, are known for their versatile biological activities and are present as a central structural component in a number of drug classes .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyrrolidine ring, a triazole ring, and a pyridazine ring . These rings are part of a larger structure that also includes other functional groups. The exact structure would need to be determined through techniques such as X-ray crystallography .

Scientific Research Applications

Cardiovascular Agents

Compounds with structures related to 1,2,4-triazolo[1,5-a]pyrimidines, which share some core similarities with the given chemical, have been synthesized and evaluated for their potential as cardiovascular agents. These compounds, including pyrrole, thiophene, pyran, pyridine, and pyridazine fused to 1,2,4-triazolo[1,5-a]pyrimidines, have shown promising coronary vasodilating and antihypertensive activities (Sato et al., 1980).

Antihistaminic and Anti-inflammatory Activities

Research has also been conducted on [1,2,4]triazolo[1,5-b]pyridazines for their antihistaminic activity and inhibitory effect on eosinophil infiltration, indicating potential therapeutic applications for conditions like atopic dermatitis and allergic rhinitis (Gyoten et al., 2003).

Antimicrobial and Antiproliferative Activities

Another area of application includes the synthesis of thienopyrimidine derivatives that exhibit pronounced antimicrobial activity (Bhuiyan et al., 2006). Additionally, [1,2,4]triazolo[4,3-b]pyridazin-6-yloxy derivatives have been studied for their antiproliferative activity against endothelial and tumor cells, suggesting potential use in cancer therapy (Ilić et al., 2011).

properties

IUPAC Name

6-oxo-N-[(6-pyrrolidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-1H-pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N8O2/c24-14-6-3-10(17-20-14)15(25)16-9-13-19-18-11-4-5-12(21-23(11)13)22-7-1-2-8-22/h3-6H,1-2,7-9H2,(H,16,25)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRFPTCPXEGVXOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NN3C(=NN=C3CNC(=O)C4=NNC(=O)C=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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